molecular formula C24H33P B1288944 ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane CAS No. 742103-27-1

ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane

Cat. No.: B1288944
CAS No.: 742103-27-1
M. Wt: 352.5 g/mol
InChI Key: QMLPJDVGNRHGJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane involves a cross-coupling reaction between aryl chlorides and magnesium, which can be carried out in situ. This method is more environmentally friendly than traditional methods as it does not require the use of toxic reagents like N-methylmorpholine N-oxide . The reaction typically proceeds under mild conditions, making it suitable for large-scale production.

Industrial Production Methods

In industrial settings, this compound is produced using a combination of palladium-catalyzed cross-coupling reactions. The process involves the use of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate and allylpalladium(II) chloride dimer as catalysts . The reaction is carried out in an aqueous micellar medium, which enhances the solubility of the reagents and improves the overall yield .

Chemical Reactions Analysis

Types of Reactions

ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane undergoes various types of reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The compound is suitable for several coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

These reactions typically require the use of palladium or rhodium catalysts and proceed under mild to moderate conditions .

Major Products Formed

The major products formed from these reactions include various substituted arylamines, which are key structural cores of bioactive natural or synthetic products and organic materials .

Scientific Research Applications

ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane exerts its effects involves the formation of complexes with various metals. These complexes enhance the catalytic activities of the metals, facilitating a range of chemical reactions. The molecular targets and pathways involved include the activation of aryl chlorides and the formation of carbon-carbon and carbon-nitrogen bonds .

Comparison with Similar Compounds

Similar Compounds

  • vBRIDP
  • RockPhos
  • HandaPhos
  • t-BuDavePhos
  • tBuBrettPhos
  • AlPhos
  • SPhos

Uniqueness

Compared to similar compounds, ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane offers higher yields and selectivity for aromatic hydrocarbons. It also produces light emission during reductive elimination, making it desirable for chemiluminescent applications such as agrochemical detection or medical imaging .

Properties

IUPAC Name

ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33P/c1-21(2,3)25(22(4,5)6)23(7)18-24(23,19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17H,18H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLPJDVGNRHGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619922
Record name Di-tert-butyl(1-methyl-2,2-diphenylcyclopropyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742103-27-1
Record name Di-tert-butyl(1-methyl-2,2-diphenylcyclopropyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methyl-2,2-diphenylcyclopropyl)[bis(2-methyl-2-propanyl)]phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 1-chloro-1-methyl-2,2-diphenylcyclopropane (2.43 g, 10.0 mmol), magnesium (0.279 g, 11.5 mmol) and THF (10 ml) were placed in a reaction flask, followed by addition of a trace amount of iodine and stirring at 60° C. for 5 hours. After cooling, copper iodide (1.92 g, 10.0 mmol), lithium bromide (0.879 g, 10.1 mmol) and chlorodi-tert-butylphosphine (2.1 ml, 11.0 mmol) were added and the resulting mixture was stirred at 60° C. for 3 hours, followed by cooling to room temperature. The resulting mixture was diluted with hexane (20 ml) and crystal separated was collected by filtration. The crystal was dissolved in toluene, and the toluene solution was washed with a 28% (w/w) aqueous ammonia and a brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (0.89 g, 25%) as white crystal.
Name
1-chloro-1-methyl-2,2-diphenylcyclopropane
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
0.279 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.879 g
Type
reactant
Reaction Step Four
Quantity
2.1 mL
Type
reactant
Reaction Step Four
Quantity
1.92 g
Type
catalyst
Reaction Step Four
Yield
25%

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 1-bromo-2,2-diphenyl-cyclopropane (1.44 g, 5.0 mmol), magnesium (0.134 g, 5.5 mmol) and THF (10 ml) were placed in a reaction flask, followed by addition of a trace amount of iodine and stirring at 40° C. for one hour. After cooling, copper iodide (0.962 g, 5.0 mmol), lithium bromide (0.567 g, 6.5 mmol) and chlorodi-tert-butylphosphine (0.95 ml, 5.0 mmol) were added and the resulting mixture was stirred at 60° C. for 3 hours, followed by cooling to room temperature. The resulting mixture was diluted with hexane (20 ml) and crystal separated was collected by filtration. The crystal was dissolved in toluene, and the toluene solution was washed with a 28% aqueous ammonia and a brine, and dried over anhydrous magnesium sulfate. The solvent was then removed under reduced pressure to give the title compound (0.83 g, 47%) as white crystal.
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
0.134 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0.567 g
Type
reactant
Reaction Step Four
Quantity
0.95 mL
Type
reactant
Reaction Step Four
Quantity
0.962 g
Type
catalyst
Reaction Step Four
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane
Reactant of Route 2
ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane
Reactant of Route 3
ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane
Reactant of Route 4
ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane
Reactant of Route 5
ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane
Reactant of Route 6
ditert-butyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane
Customer
Q & A

Q1: What are the structural features of cBRIDP and how do they contribute to its effectiveness as a ligand in palladium-catalyzed reactions?

A1: cBRIDP, or 2,2-diphenylcyclopropylphosphine, possesses a unique structure that contributes to its efficacy in palladium catalysis [, ].

  • Electron-rich Phosphorus Center: The cyclopropyl group directly attached to the phosphorus atom is highly electron-donating. This electronic property enhances the rate of oxidative addition, a crucial step in many palladium-catalyzed coupling reactions, by increasing the electron density on the palladium center and facilitating the insertion of palladium into carbon-halogen bonds [, ].
  • Steric Hindrance: The two phenyl groups on the cyclopropyl ring provide significant steric bulk around the phosphorus atom. This steric hindrance promotes reductive elimination, another key step in catalytic cycles, by facilitating the release of the coupled product from the palladium center [, ].

Q2: The provided research mentions both vBRIDP and cBRIDP. What are the key differences between these two ligands and how do they impact their catalytic performance?

A2: vBRIDP, or 2,2-diphenylvinylphosphine, and cBRIDP, or 2,2-diphenylcyclopropylphosphine, are structurally similar phosphine ligands that differ in the ring system directly attached to the phosphorus atom.

    Q3: The research highlights the application of cBRIDP in the synthesis of N-(Hetero)arylcarbazoles. What makes this synthetic approach advantageous and what are the potential applications of these compounds?

    A3: The use of cBRIDP as a ligand in palladium-catalyzed coupling reactions offers a highly efficient route to N-(Hetero)arylcarbazoles []. The described method employs readily available starting materials, (Hetero)aryl chlorides, and N-Carbazolylmagnesium Chloride, and proceeds under mild reaction conditions with short reaction times []. The reaction exhibits high selectivity, even differentiating between bromo and chloro substituents on the aromatic ring, and provides high yields of the desired N-(Hetero)arylcarbazole products [].

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